molecular formula C15H16O B8509753 2-(2-Methyl-benzyloxy)toluene

2-(2-Methyl-benzyloxy)toluene

Cat. No. B8509753
M. Wt: 212.29 g/mol
InChI Key: JOUVYHGZWQZGDK-UHFFFAOYSA-N
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Patent
US07816367B2

Procedure details

NBS (1.46 g, 8.23 mmol) was added to a solution of 31.1 (1.59 g, 7.48 mmol) in carbon tetrachloride (8 mL). The reaction was stirred at 60° C. overnight and filtered to remove succinimide. The filtrate was concentrated in vacuo and purified via radial chromatography (15% diethyl ether in hexanes) to yield 0.65 g (25%) of 2-(2-methyl-benzyloxy)-5-bromotoluene (31.2). LC/MSD m/e: 314.2 (M+Na).
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH3:9][C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH2:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20]>C(Cl)(Cl)(Cl)Cl>[CH3:9][C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([Br:8])=[CH:16][C:15]=1[CH3:20]

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1.59 g
Type
reactant
Smiles
CC1=C(COC2=C(C=CC=C2)C)C=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove succinimide
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via radial chromatography (15% diethyl ether in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(COC2=C(C=C(C=C2)Br)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.